molecular formula C33H47N3O8 B12766875 2-Oxa-5,8,14-triazapentadecan-15-oic acid, 10-(1,3-benzodioxol-5-ylmethyl)-12-hydroxy-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- CAS No. 178047-82-0

2-Oxa-5,8,14-triazapentadecan-15-oic acid, 10-(1,3-benzodioxol-5-ylmethyl)-12-hydroxy-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))-

Cat. No.: B12766875
CAS No.: 178047-82-0
M. Wt: 613.7 g/mol
InChI Key: SBXQRIQMHKPGQA-NVGWLYTESA-N
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Description

2-Oxa-5,8,14-triazapentadecan-15-oic acid, 10-(1,3-benzodioxol-5-ylmethyl)-12-hydroxy-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- is a complex organic compound with a diverse array of functional groups. This compound is notable for its intricate structure, which includes multiple rings, hydroxyl groups, and ester functionalities. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and synthetic challenges.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole ring, the introduction of hydroxyl and ester groups, and the assembly of the triazapentadecan backbone. Typical synthetic routes may involve:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of hydroxyl groups: Hydroxyl groups can be introduced via oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Esterification: The ester group can be formed through the reaction of carboxylic acids with alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of continuous flow reactors: To ensure precise control over reaction conditions.

    Purification techniques: Such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

This compound may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential pharmacological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating receptor activity to produce a biological response.

    Pathways involved: Could include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-5,8,14-triazapentadecan-15-oic acid derivatives: Compounds with similar backbones but different substituents.

    Benzodioxole-containing compounds: Such as piperonyl butoxide, which is used as a pesticide synergist.

    Hydroxy and ester-containing compounds: Such as various natural products and synthetic analogs.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups and complex structure, which may confer unique biological activities or synthetic challenges not present in simpler analogs.

Properties

CAS No.

178047-82-0

Molecular Formula

C33H47N3O8

Molecular Weight

613.7 g/mol

IUPAC Name

tert-butyl N-[(2S,3S,5R)-5-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-6-[[(2S)-1-(2-methoxyethylamino)-3-methyl-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C33H47N3O8/c1-21(2)29(31(39)34-14-15-41-6)36-30(38)24(16-23-12-13-27-28(18-23)43-20-42-27)19-26(37)25(17-22-10-8-7-9-11-22)35-32(40)44-33(3,4)5/h7-13,18,21,24-26,29,37H,14-17,19-20H2,1-6H3,(H,34,39)(H,35,40)(H,36,38)/t24-,25+,26+,29+/m1/s1

InChI Key

SBXQRIQMHKPGQA-NVGWLYTESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCCOC)NC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)C(C(=O)NCCOC)NC(=O)C(CC1=CC2=C(C=C1)OCO2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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